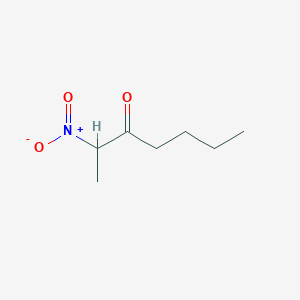
2-Nitroheptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitroheptan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the direct nitration using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Nitroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Aminoheptan-3-one.
Substitution: Various substituted heptan-3-one derivatives.
科学研究应用
2-Nitroheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Nitroheptan-3-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
2-Nitrohexan-3-one: Similar structure but with one less carbon atom.
2-Nitrooctan-3-one: Similar structure but with one more carbon atom.
3-Nitroheptan-2-one: Isomer with the nitro and ketone groups at different positions.
Uniqueness: 2-Nitroheptan-3-one is unique due to its specific chain length and the position of the nitro and ketone groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications.
属性
CAS 编号 |
61097-75-4 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-nitroheptan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3 |
InChI 键 |
QSNVMWSIOMKKJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C(C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


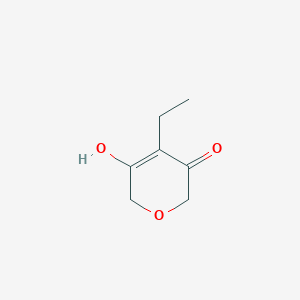
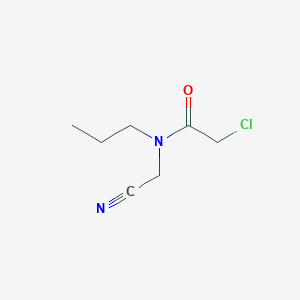

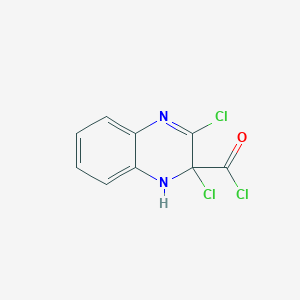

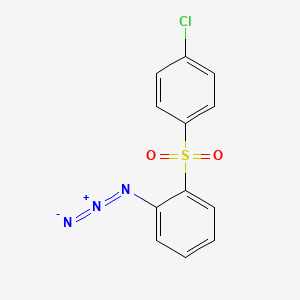
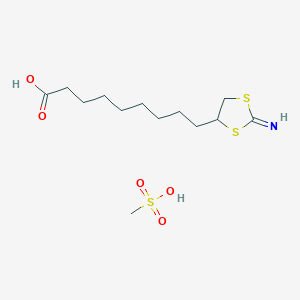
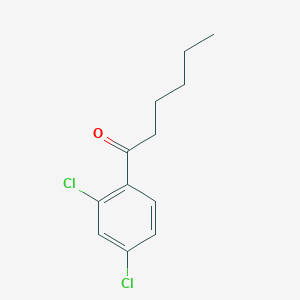
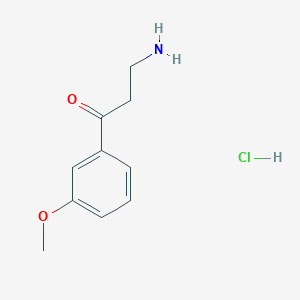
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
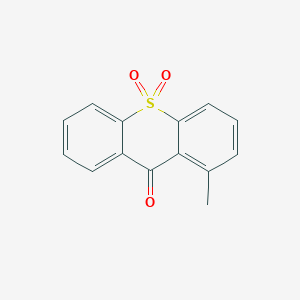
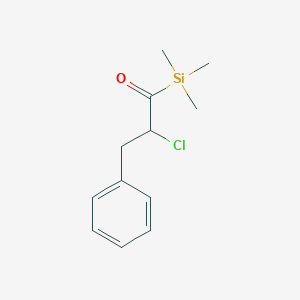
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

